molecular formula C11H24Cl2N2 B2823176 (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-97-6

(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2823176
CAS No.: 1286272-97-6
M. Wt: 255.23
InChI Key: NXEODXWEYDROEK-SOBFFWEGSA-N
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Description

(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclobutylmethyl group and two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclohexane-1,4-diamine: This can be achieved through the hydrogenation of 1,4-dicyanocyclohexane using a suitable catalyst such as palladium on carbon.

    Introduction of Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using cyclobutylmethyl chloride and a base such as sodium hydride.

    Formation of Dihydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N-substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its amine groups allow it to form stable complexes with various biomolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The cyclobutylmethyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: Lacks the cyclobutylmethyl group, making it less sterically hindered.

    N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine: Similar structure but without the dihydrochloride salt form.

    Cyclohexane-1,4-diamine dihydrochloride: Lacks the cyclobutylmethyl group.

Uniqueness

(1R*,4R*)-N1-(Cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of both the cyclobutylmethyl group and the dihydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-N-(cyclobutylmethyl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9;;/h9-11,13H,1-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEODXWEYDROEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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